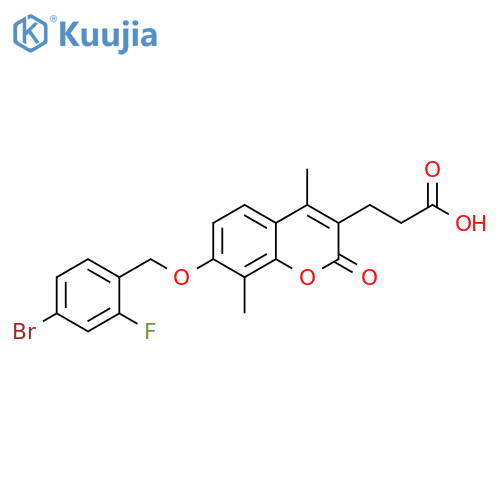

Cas no 701931-60-4 (3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid)

701931-60-4 structure

商品名:3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

CAS番号:701931-60-4

MF:C21H18BrFO5

メガワット:449.267029285431

CID:5548257

3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

-

- インチ: 1S/C21H18BrFO5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25)

- InChIKey: IMVNNUIMTGKSKX-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(C)C(OCC3=CC=C(Br)C=C3F)=CC=C2C(C)=C1CCC(O)=O

3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| OTAVAchemicals | 1107260-250MG |

3-{7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid |

701931-60-4 | 95% | 250MG |

$300 | 2023-07-04 | |

| OTAVAchemicals | 1107260-100MG |

3-{7-[(4-bromo-2-fluorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid |

701931-60-4 | 95% | 100MG |

$250 | 2023-07-04 |

3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid 関連文献

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

701931-60-4 (3-(7-((4-bromo-2-fluorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量